molecular formula C11H21BrO B13296349 1-(Bromomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane

1-(Bromomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane

Cat. No.: B13296349
M. Wt: 249.19 g/mol
InChI Key: CHNKGJLRIAXSJF-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane is an organic compound with the molecular formula C11H21BrO. It is a cyclohexane derivative featuring a bromomethyl group, a methyl group, and a propan-2-yloxy group. This compound is typically a solid at room temperature and has a distinct odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane can be achieved through several methods. One common approach involves the bromination of 4-methyl-1-(propan-2-yloxy)cyclohexane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

1-(Bromomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)-4-(propan-2-yloxy)benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.

    1-Bromo-2-methylpropane: A simpler structure with a bromine atom attached to a propane chain.

    1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane: A cyclopropane derivative with similar functional groups.

Uniqueness

1-(Bromomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane is unique due to its specific combination of functional groups and the cyclohexane ring structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.

Properties

Molecular Formula

C11H21BrO

Molecular Weight

249.19 g/mol

IUPAC Name

1-(bromomethyl)-4-methyl-1-propan-2-yloxycyclohexane

InChI

InChI=1S/C11H21BrO/c1-9(2)13-11(8-12)6-4-10(3)5-7-11/h9-10H,4-8H2,1-3H3

InChI Key

CHNKGJLRIAXSJF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CBr)OC(C)C

Origin of Product

United States

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